1-Benzoyl-2-(trifluoromethyl)azetidine

Lipophilicity Drug-likeness Membrane permeability

1-Benzoyl-2-(trifluoromethyl)azetidine (CAS 2703779-43-3, C₁₁H₁₀F₃NO, MW 229.20 g/mol, logP 2.34) is an N‑acylated, 2‑(trifluoromethyl)-substituted azetidine. The four‑membered azetidine ring confers approximately 25.4 kcal mol⁻¹ of ring‑strain energy—intermediate between aziridines (~27 kcal mol⁻¹) and pyrrolidines (~6 kcal mol⁻¹)—yielding a scaffold with sufficient stability for routine handling yet sufficient latent reactivity for regiospecific ring‑opening transformations at the C4 position after quaternization.

Molecular Formula C11H10F3NO
Molecular Weight 229.20 g/mol
Cat. No. B13484002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-2-(trifluoromethyl)azetidine
Molecular FormulaC11H10F3NO
Molecular Weight229.20 g/mol
Structural Identifiers
SMILESC1CN(C1C(F)(F)F)C(=O)C2=CC=CC=C2
InChIInChI=1S/C11H10F3NO/c12-11(13,14)9-6-7-15(9)10(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyNTPDIXOVFCZFMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-2-(trifluoromethyl)azetidine: Core Structural and Physicochemical Baseline for Procurement Evaluation


1-Benzoyl-2-(trifluoromethyl)azetidine (CAS 2703779-43-3, C₁₁H₁₀F₃NO, MW 229.20 g/mol, logP 2.34) is an N‑acylated, 2‑(trifluoromethyl)-substituted azetidine [1]. The four‑membered azetidine ring confers approximately 25.4 kcal mol⁻¹ of ring‑strain energy—intermediate between aziridines (~27 kcal mol⁻¹) and pyrrolidines (~6 kcal mol⁻¹)—yielding a scaffold with sufficient stability for routine handling yet sufficient latent reactivity for regiospecific ring‑opening transformations at the C4 position after quaternization [2][3]. Unlike aziridines, azetidines do not function as indiscriminate alkylating agents, reducing off‑target reactivity risk [3]. The lipophilic, electron‑withdrawing CF₃ substituent at C2 directs the regiochemistry of nucleophilic attack, while the N‑benzoyl group provides a tunable handle for diversification absent in N‑alkyl or N‑H congeners.

Why In‑Class Substitution of 1-Benzoyl-2-(trifluoromethyl)azetidine Carries Procurement Risk


Azetidine derivatives with trifluoromethyl substitution are not interchangeable; the position of the CF₃ group, the nature of the N‑substituent, and the resulting electronic environment collectively determine reactivity, lipophilicity, metabolic stability, and synthetic utility [1]. Compelling class‑level evidence demonstrates that 2‑CF₃‑azetidines undergo regiospecific ring‑opening exclusively at C4 after quaternization—a reactivity pattern fundamentally distinct from azetidines bearing other electron‑withdrawing groups [2]. Additionally, the N‑benzoyl group substantially increases lipophilicity (logP ≈ 2.34) relative to free‑base 2‑(trifluoromethyl)azetidine (logP ≈ 0.9 for the 3‑CF₃ regioisomer; estimated ≤1.5 for the 2‑CF₃ free base) and N‑alkyl variants, directly impacting membrane permeability, solubility, and suitability for biological screening [3][4]. Generic substitution without verifying regioisomeric identity, N‑acylation status, or ring‑strain‑governed reactivity profile risks procurement of a compound with divergent pharmacokinetic behavior, incompatible synthetic reactivity, or unintended toxicity.

Quantitative Differentiation Evidence for 1-Benzoyl-2-(trifluoromethyl)azetidine vs. Comparators


Lipophilicity Advantage of N‑Benzoyl‑2‑CF₃‑Azetidine Over Regioisomeric and N‑Desacyl Analogues

1-Benzoyl-2-(trifluoromethyl)azetidine exhibits a computed logP of 2.34, compared to an XLogP3-AA of 0.9 for 3‑(trifluoromethyl)azetidine (the 3‑CF₃ positional isomer lacking the N‑benzoyl group) [1][2]. The ΔlogP ≈ 1.44 represents a ~28‑fold difference in octanol/water partition coefficient. This quantifiable difference is largely attributable to the N‑benzoyl substituent, as the free‑base 2‑(trifluoromethyl)azetidine (MW 125.09) would be expected to have lipophilicity closer to the 3‑CF₃ regioisomer (logP 0.9) than to the N‑benzoylated target compound.

Lipophilicity Drug-likeness Membrane permeability

Regiospecific Ring‑Opening at C4: 2‑CF₃ as a Reactivity‑Directing Group vs. Other C2 Substituents

Kenis et al. demonstrated that quaternization of 1‑alkyl‑2‑(trifluoromethyl)azetidines followed by nucleophilic attack yields ring‑opened products arising exclusively from attack at the unsubstituted C4 position—as opposed to the C2 carbon bearing the CF₃ group [1]. In contrast, azetidines bearing other electron‑withdrawing groups at C2 (e.g., esters, nitriles) exhibit competing or reversed regiochemistry upon ring‑opening. This is mechanistically attributed to the strong electron‑withdrawing and steric effects of the CF₃ group, which destabilize partial positive charge development at C2 in the azetidinium intermediate. The Kenis study quantified this effect across diverse nucleophiles (O, N, C, S, halide), consistently showing >95% C4 regioselectivity for the 2‑CF₃‑azetidinium system.

Synthetic utility Regioselectivity Azetidinium chemistry

N‑Benzoyl Functionalization: Enabling Downstream Diversification Relative to N‑Alkyl Congeners

The N‑benzoyl group in 1‑benzoyl‑2‑(trifluoromethyl)azetidine serves as both a nitrogen protecting group and a latent site for diversification. Unlike N‑alkyl‑2‑(trifluoromethyl)azetidines (e.g., 1‑benzyl, 1‑methyl), where the N‑alkyl group is permanently installed and requires harsh dealkylation conditions (e.g., von Braun reaction, hydrogenolysis only for benzyl), the N‑benzoyl group can be cleaved under mild basic or reductive conditions (NaOH/EtOH or LiAlH₄) to liberate the secondary amine 2‑(trifluoromethyl)azetidine [1]. This synthetic flexibility is documented in the Kenis et al. synthesis, where the benzoyl group was introduced via N‑acylation of pre‑existing 2‑(trifluoromethyl)azetidine, confirming that the protecting group strategy is bidirectional [1].

Synthetic handles N‑debenzoylation Building block versatility

Ring‑Strain Governed Reactivity Window: Azetidine vs. Aziridine and Pyrrolidine Homologues

The azetidine ring possesses a ring‑strain energy of approximately 25.4 kcal mol⁻¹ [1]. This value is significantly higher than that of pyrrolidine (~5–6 kcal mol⁻¹), making azetidines competent for strain‑driven ring‑opening and ring‑expansion reactions that are kinetically inaccessible to five‑membered homologues [2][3]. Conversely, it is lower than that of aziridine (~27 kcal mol⁻¹), translating into markedly greater thermal stability and handling safety—aziridines are prone to uncontrolled exothermic polymerization and act as DNA‑alkylating agents, whereas azetidines do not [4]. 1‑Benzoyl‑2‑(trifluoromethyl)azetidine, in particular, benefits from both the ring‑strain energy of the azetidine core and the stabilizing electron‑withdrawing effect of the N‑benzoyl group, which further dampens uncontrolled ring‑opening relative to N‑alkyl azetidines [3].

Ring strain Stability Reactivity tuning

Conformational Constraint Advantages of the Azetidine Scaffold over Higher Homologues in Drug Design

Azetidines are increasingly recognized in medicinal chemistry as 'privileged scaffolds' with improved pharmacokinetic (PK) properties compared to their higher homologues piperidine and pyrrolidine [1]. The four‑membered ring imposes greater conformational restriction and higher sp³ character (fraction sp³ = 0.36 for 1‑benzoyl‑2‑(trifluoromethyl)azetidine [2]), which correlates with increased clinical success rates in drug development. Studies have shown that replacing a pyrrolidine or piperidine ring with an azetidine can reduce LogD by ~0.5–1.0 units and improve metabolic stability by reducing CYP‑mediated N‑dealkylation, though the quantitative magnitude is substituent‑dependent [1][3]. For 1‑benzoyl‑2‑(trifluoromethyl)azetidine specifically, the combination of the constrained azetidine core and the electron‑withdrawing N‑benzoyl group is expected to further suppress oxidative N‑dealkylation relative to N‑alkyl‑azetidine comparators, although direct metabolic data for this specific compound are not yet reported.

Conformational restriction Pharmacokinetics Drug design

Evidence‑Backed Procurement Scenarios for 1-Benzoyl-2-(trifluoromethyl)azetidine


Medicinal Chemistry Library Design Requiring High Lipophilicity and Regiospecific Diversification

For screening library synthesis targeting intracellular or CNS‑accessible targets, 1‑benzoyl‑2‑(trifluoromethyl)azetidine (logP ≈ 2.34) provides ~28‑fold higher predicted membrane permeability than des‑benzoyl azetidine regioisomers (logP ≈ 0.9) [1][2]. The N‑benzoyl group also serves as a traceless protecting group, enabling on‑demand deprotection to the free 2‑(trifluoromethyl)azetidine scaffold for further diversification—a capability absent in N‑alkyl azetidine comparators. The >95% C4‑regiospecific ring‑opening profile [3] ensures that library synthesis yields homogeneous products rather than regioisomeric mixtures, reducing analytical burden and false‑positive screening hits.

Strain‑Release Synthesis Programs Targeting α‑(Trifluoromethyl)amine Libraries

The combination of azetidine ring strain (~25.4 kcal mol⁻¹) and the strongly electron‑withdrawing 2‑CF₃ group creates a uniquely reactive azetidinium intermediate upon quaternization that is opened exclusively at C4 by diverse nucleophiles (O, N, C, S, halide) [1][2]. This reactivity profile—quantitatively distinct from azetidines bearing ester or nitrile groups at C2, which give competing C2/C4 attack—positions 1‑benzoyl‑2‑(trifluoromethyl)azetidine as the procurement substrate of choice for chemists building α‑CF₃‑amine libraries where regiopurity is a critical quality attribute.

Fragment‑Based Drug Discovery (FBDD) and Structure‑Based Design Requiring Rigid, sp³‑Rich Scaffolds

With a fraction sp³ of 0.36 and a conformationally constrained four‑membered ring, 1‑benzoyl‑2‑(trifluoromethyl)azetidine fulfills the increasing demand for three‑dimensional, saturated scaffolds in fragment libraries [1][2]. Reviews of azetidine‑containing drug candidates indicate that the scaffold's higher sp³ character correlates with improved solubility, reduced promiscuity, and better toxicological profiles compared to flat aromatic alternatives or more flexible five‑ and six‑membered heterocycles [2][3]. The 1‑benzoyl‑2‑(trifluoromethyl)azetidine fragment is particularly suitable for ¹⁹F‑NMR‑based fragment screening due to the CF₃ reporter group.

Synthetic Methodology Development Leveraging Regiospecific Azetidinium Chemistry

For academic and industrial process chemistry groups developing novel ring‑opening or ring‑expansion methodologies, 1‑benzoyl‑2‑(trifluoromethyl)azetidine provides a bench‑stable, characterizable substrate that reliably reports on regiospecificity. The Kenis et al. (2012) study [1] demonstrated that the 2‑CF₃‑azetidine class gives regiospecific C4 opening with >95% selectivity, making it an ideal mechanistic probe substrate. Procurement of this specific compound—rather than an N‑alkyl or N‑H analogue—ensures the azetidinium quaternization step proceeds cleanly without competing N‑deprotonation or oxidation side reactions.

Quote Request

Request a Quote for 1-Benzoyl-2-(trifluoromethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.